Fluorescein-beta-d-glucopyranoside

Description

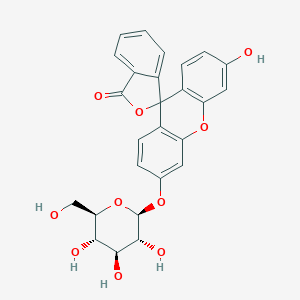

Structure

3D Structure

Properties

IUPAC Name |

3'-hydroxy-6'-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O10/c27-11-20-21(29)22(30)23(31)25(35-20)33-13-6-8-17-19(10-13)34-18-9-12(28)5-7-16(18)26(17)15-4-2-1-3-14(15)24(32)36-26/h1-10,20-23,25,27-31H,11H2/t20-,21-,22+,23-,25-,26?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPYQLPZPLBOLF-DRORJZQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OC6C(C(C(C(O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of Fluorescein-β-D-Glucopyranoside: An In-Depth Technical Guide

Introduction: Illuminating Glycosidic Bond Cleavage

Fluorescein-β-D-glucopyranoside (FβG) and its analog, fluorescein di-β-D-glucopyranoside (FDGlu), represent a class of highly sensitive fluorogenic substrates indispensable for the study of β-glucosidase activity.[1][2] These molecules are ingeniously designed to be non-fluorescent in their native state. However, upon enzymatic hydrolysis by β-glucosidase, they release the highly fluorescent molecule, fluorescein. This direct correlation between enzyme activity and fluorescence emission provides a powerful tool for researchers in various fields, from elucidating fundamental enzymatic mechanisms to high-throughput screening in drug discovery.[3] This guide provides a comprehensive overview of the core mechanism of action of FβG, practical insights into its application, and detailed protocols for its use in research and development.

Core Mechanism: A Tale of Two Moieties

The efficacy of fluorescein-based glucopyranoside substrates lies in the clever conjugation of a glucose moiety to a fluorescein core via a β-glycosidic bond. In its conjugated form, the bulky glucose group sterically hinders the π-electron system of the fluorescein molecule, effectively quenching its intrinsic fluorescence.

The enzymatic reaction catalyzed by β-glucosidase (EC 3.2.1.21) is the lynchpin of this detection system.[4] β-glucosidases are a ubiquitous class of enzymes that catalyze the hydrolysis of terminal, non-reducing β-D-glucosyl residues from glycosides and oligosaccharides.[4][5] The catalytic mechanism of most β-glucosidases involves a retaining mechanism, where the stereochemistry of the anomeric carbon is preserved.[5] This is typically a two-step process involving two conserved carboxylic acid residues (glutamic or aspartic acid) in the enzyme's active site:

-

Glycosylation: One acidic residue acts as a nucleophile, attacking the anomeric carbon of the glucose moiety in FβG. Simultaneously, the other acidic residue acts as a general acid, protonating the glycosidic oxygen, which facilitates the departure of the fluorescein aglycone. This results in the formation of a covalent glycosyl-enzyme intermediate.

-

Deglycosylation: A water molecule, activated by the second acidic residue (now acting as a general base), attacks the anomeric carbon of the glycosyl-enzyme intermediate. This hydrolyzes the intermediate, releasing glucose and regenerating the free enzyme for subsequent catalytic cycles.

The critical event for detection is the release of fluorescein. Once liberated from the quenching effect of the glucose moiety, fluorescein exhibits its characteristic strong fluorescence, with an excitation maximum around 490 nm and an emission maximum around 514-525 nm.[3][6] The intensity of this fluorescence is directly proportional to the amount of fluorescein released and, therefore, to the activity of the β-glucosidase.

For fluorescein di-β-D-glucopyranoside (FDGlu), the process is sequential. β-glucosidase first hydrolyzes one of the glucopyranoside residues to form the less fluorescent fluorescein monoglucoside, which is then further hydrolyzed to the highly fluorescent fluorescein.[2][7] This sequential hydrolysis makes FDGlu one of the most sensitive substrates for detecting glucosidases.[2]

Visualizing the Mechanism of Action

The following diagram illustrates the enzymatic cleavage of Fluorescein-β-D-glucopyranoside by β-glucosidase and the subsequent fluorescence.

Caption: Enzymatic hydrolysis of FβG by β-glucosidase.

Practical Applications and Considerations

The robust and sensitive nature of the FβG mechanism lends itself to a wide array of applications in both basic research and industrial settings.

-

Enzyme Kinetics and Inhibition Studies: The continuous nature of the fluorescent signal allows for real-time monitoring of enzyme activity, making it ideal for determining kinetic parameters such as Km and Vmax, as well as for screening and characterizing enzyme inhibitors.[8]

-

High-Throughput Screening (HTS): The simplicity and sensitivity of the assay are well-suited for HTS of compound libraries to identify novel β-glucosidase inhibitors or activators.[8]

-

Reporter Gene Assays: In molecular biology, the gene for β-glucosidase can be used as a reporter gene, and its expression can be quantified using FβG.

-

Diagnostics: Deficiencies in specific β-glucosidase activities are associated with certain genetic disorders, such as Gaucher's disease.[9][10] FβG-based assays can be adapted for diagnostic screening.

Expert Insights for Robust Assays:

-

pH Optimization: The fluorescence of fluorescein is pH-dependent, with optimal fluorescence occurring at alkaline pH. However, the optimal pH for β-glucosidase activity may differ. It is crucial to determine the optimal pH for the specific enzyme being studied and to maintain a consistent pH throughout the assay using an appropriate buffer system.[10]

-

Substrate Concentration: While higher substrate concentrations can lead to stronger signals, it is important to work within a concentration range that is appropriate for the enzyme's kinetic properties. For kinetic studies, substrate concentrations should typically bracket the Km value.

-

Controls are Critical: To ensure the validity of the results, several controls should be included in every experiment:

-

No-enzyme control: To measure the background fluorescence of the substrate and buffer.

-

No-substrate control: To measure any intrinsic fluorescence from the enzyme preparation or sample matrix.

-

Positive control: A known β-glucosidase to validate the assay setup.

-

Inhibitor control: A known β-glucosidase inhibitor to validate inhibition assays.

-

Experimental Protocol: β-Glucosidase Activity Assay

This protocol provides a general framework for measuring β-glucosidase activity using FβG. It should be optimized for the specific enzyme and experimental conditions.

Materials:

-

Fluorescein-β-D-glucopyranoside (FβG) stock solution (e.g., 10 mM in DMSO)

-

β-glucosidase enzyme preparation

-

Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)[10]

-

96-well black microplate (for fluorescence measurements)

-

Fluorescence microplate reader with excitation at ~490 nm and emission at ~520 nm

Procedure:

-

Reagent Preparation:

-

Prepare a series of FβG working solutions by diluting the stock solution in Assay Buffer to the desired final concentrations.

-

Prepare the enzyme solution by diluting the β-glucosidase preparation in Assay Buffer to the desired concentration. Keep the enzyme on ice.

-

-

Assay Setup:

-

To each well of the 96-well microplate, add the components in the following order:

-

Assay Buffer

-

FβG working solution

-

Enzyme solution (to initiate the reaction)

-

-

The final reaction volume is typically 100-200 µL.

-

Include appropriate controls as described above.

-

-

Incubation and Measurement:

-

Immediately after adding the enzyme, place the microplate in the fluorescence reader.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

-

Measure the fluorescence intensity at regular time intervals (e.g., every 1-5 minutes) for a set duration (e.g., 30-60 minutes).

-

-

Data Analysis:

-

Subtract the background fluorescence (from the no-enzyme control) from all readings.

-

Plot the fluorescence intensity versus time. The initial linear portion of the curve represents the initial reaction velocity (V0).

-

Calculate the slope of this linear portion to determine the rate of the reaction (fluorescence units per minute).

-

To quantify the enzyme activity in standard units (e.g., µmol/min/mg), a standard curve of known concentrations of fluorescein should be generated under the same assay conditions.

-

Visualizing the Experimental Workflow

The following diagram outlines the key steps in a typical β-glucosidase activity assay using FβG.

Caption: Workflow for a β-glucosidase activity assay.

Quantitative Data Summary

The following table provides typical optical properties for fluorescein, the fluorescent product of the enzymatic reaction. Note that specific kinetic parameters (Km, Vmax) will vary depending on the source of the β-glucosidase and the specific assay conditions.

| Parameter | Value | Reference |

| Fluorescein Excitation Max (λex) | ~490 nm | [3] |

| Fluorescein Emission Max (λem) | ~514 - 525 nm | [3][6] |

| Fluorescein Quantum Yield | ~0.97 | [6] |

Conclusion: A Versatile Tool for Glycoscience

Fluorescein-β-D-glucopyranoside and its derivatives are powerful tools for the sensitive and continuous measurement of β-glucosidase activity. The mechanism of action, based on the enzymatic release of a highly fluorescent reporter molecule, provides a robust and versatile platform for a wide range of applications in research and development. By understanding the core principles of the assay and implementing appropriate experimental controls, researchers can leverage the power of FβG to gain valuable insights into the function of β-glucosidases and to accelerate the discovery of new therapeutic agents.

References

-

ResearchGate. Chemical structure of fluorescein di-(β-D-glucopyranoside)-FbD. Available from: [Link]

-

National Center for Biotechnology Information. N'-Fluorescein-N''-[4-O-(β-d-glucopyranuronic acid)-3-difluoromethylphenyl]-S-methylthiourea (FITC-TrapG). Available from: [Link]

-

PubMed. Human Saliva-Mediated Hydrolysis of Eugenyl-β-D-Glucoside and Fluorescein-di-β-D-Glucoside in In Vivo and In Vitro Models. Available from: [Link]

-

MDPI. β-Glucosidase: Progress from Basic Mechanism to Frontier Application. Available from: [Link]

-

Patsnap Synapse. What is the mechanism of Fluorescein Sodium?. Available from: [Link]

-

Oregon Medical Laser Center. Fluorescein. Available from: [Link]

-

National Center for Biotechnology Information. β-Glucosidases. Available from: [Link]

-

MDPI. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Available from: [Link]

-

MDPI. Flavonol-Based Fluorescent Indicator for Determination of β-Glucosidase Activity. Available from: [Link]

-

Recent Advances in β-Glucosidase Sequence and Structure Engineering: A Brief Review. Available from: [Link]

Sources

- 1. labshake.com [labshake.com]

- 2. Invitrogen Fluorescein Di- -D-Glucopyranoside (FDGlu) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.be]

- 3. Fluorescein di-β-D-glucopyranoside (FDGlu) (CAS 129787-66-2) | Abcam [abcam.com]

- 4. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. omlc.org [omlc.org]

- 7. Fluorescein Di-β-D-Glucopyranoside (FDGlu) 5 mg | Contact Us | Invitrogen™ [thermofisher.com]

- 8. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

The Use of Fluorescein Di-β-D-Glucopyranoside (FDG) as a Substrate for β-Glucosidase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Fluorescein Di-β-D-Glucopyranoside (FDG) as a fluorogenic substrate for the measurement of β-glucosidase activity. As a senior application scientist, this document aims to deliver not only procedural steps but also the underlying scientific principles and practical insights to empower researchers in their experimental design and data interpretation.

Introduction to β-Glucosidases: Key Roles in Health and Disease

β-Glucosidases (EC 3.2.1.21) are a ubiquitous class of enzymes that catalyze the hydrolysis of β-glucosidic linkages in a variety of molecules, releasing glucose as a primary product.[1][2] These enzymes are critical in numerous biological processes across all domains of life. In humans, the lysosomal enzyme acid β-glucosidase (glucocerebrosidase) is essential for the breakdown of glucosylceramide.[3] A deficiency in this enzyme leads to Gaucher disease, a lysosomal storage disorder characterized by the accumulation of this lipid.[3] Consequently, the accurate measurement of β-glucosidase activity is paramount for diagnosing such conditions and for the development of therapeutic interventions.[4][5]

Beyond human health, β-glucosidases are instrumental in various industrial applications, including the production of biofuels, enhancement of flavors in the food and beverage industry, and the synthesis of valuable pharmaceutical compounds.[1][6]

The Principle of FDG as a Fluorogenic Substrate

Fluorescein di-β-D-glucopyranoside (FDG) is a non-fluorescent molecule that, upon enzymatic cleavage by β-glucosidase, yields a highly fluorescent product. This property makes it an exceptionally sensitive substrate for detecting and quantifying β-glucosidase activity.[3][7]

The enzymatic reaction proceeds in a two-step hydrolysis:

-

First Hydrolysis: β-glucosidase cleaves one of the β-D-glucopyranoside moieties from FDG, resulting in the formation of fluorescein monoglucoside (FMG), which is also largely non-fluorescent.[3]

-

Second Hydrolysis: The enzyme then cleaves the second glucose residue from FMG, releasing the highly fluorescent molecule, fluorescein.[3]

The liberated fluorescein exhibits strong fluorescence with excitation and emission maxima typically around 490 nm and 514 nm, respectively, making it readily detectable with standard fluorescence instrumentation.[7][8] The rate of fluorescein production is directly proportional to the β-glucosidase activity in the sample.

Mechanism of FDG Hydrolysis by β-Glucosidase

Caption: Enzymatic hydrolysis of FDG by β-glucosidase.

Assay Design and Experimental Protocols

The versatility of FDG allows for its use in a variety of assay formats, from in vitro measurements in cell lysates to in situ analysis in live cells. The choice of protocol depends on the specific research question and the biological system under investigation.

In Vitro β-Glucosidase Activity Assay using Cell Lysates

This protocol is suitable for quantifying total β-glucosidase activity in a cell population or tissue homogenate.

Materials:

-

Cells or tissue of interest

-

Lysis buffer (e.g., RIPA buffer, or a buffer compatible with enzyme activity)

-

Fluorescein di-β-D-glucopyranoside (FDG) stock solution (e.g., 10 mM in DMSO)

-

Assay buffer (e.g., 0.1 M citrate-phosphate buffer, pH adjusted to the enzyme's optimum)

-

Stop solution (e.g., 0.1 M sodium carbonate or glycine-NaOH buffer, pH >10)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Step-by-Step Protocol:

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in an appropriate volume of lysis buffer.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully collect the supernatant (cell lysate) containing the enzyme.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

-

Assay Setup:

-

Prepare a standard curve using known concentrations of fluorescein to convert relative fluorescence units (RFU) to molar amounts of product.

-

In the 96-well plate, add a specific amount of cell lysate (e.g., 10-50 µg of total protein) to each well.

-

Include appropriate controls:

-

Blank: Assay buffer without cell lysate.

-

Negative Control: Lysate from cells known to have low or no β-glucosidase activity.

-

Positive Control: Purified β-glucosidase or lysate from cells with known high activity.

-

-

-

Enzymatic Reaction:

-

Prepare a working solution of FDG in the assay buffer at the desired final concentration (e.g., 100 µM).

-

Initiate the reaction by adding the FDG working solution to each well.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes). Protect the plate from light.

-

-

Termination and Measurement:

-

Stop the reaction by adding the stop solution to each well. This raises the pH, which both stops the enzymatic reaction and maximizes the fluorescence of fluorescein.[9]

-

Measure the fluorescence using a microplate reader with excitation at ~490 nm and emission at ~525 nm.

-

Experimental Workflow for In Vitro Assay

Caption: Workflow for in vitro β-glucosidase activity assay.

In Situ β-Glucosidase Activity Assay in Live Cells (Flow Cytometry)

This protocol is designed to measure β-glucosidase activity in individual, viable cells, which is particularly useful for studying heterogeneous cell populations.

Materials:

-

Live cells in suspension

-

Cell culture medium

-

FDG stock solution

-

Flow cytometer

Step-by-Step Protocol:

-

Cell Preparation:

-

Harvest and wash cells with a suitable buffer (e.g., PBS with 1% BSA).

-

Resuspend cells at a concentration of approximately 1 x 10^6 cells/mL.

-

-

FDG Loading:

-

Add FDG to the cell suspension to a final concentration of 1-2 mM. The optimal concentration may need to be determined empirically.

-

Incubate the cells at 37°C for a short period (e.g., 1-15 minutes). This step is critical as it allows for the passive diffusion of FDG into the cells.

-

-

Enzymatic Reaction and Signal Development:

-

Transfer the cells to ice to stop further uptake of FDG and slow down the enzymatic reaction. The intracellular FDG will continue to be hydrolyzed by β-glucosidase, leading to an accumulation of fluorescein.

-

-

Flow Cytometry Analysis:

-

Analyze the cells on a flow cytometer, exciting with a 488 nm laser and detecting the emission in the green channel (typically ~520-530 nm).

-

The fluorescence intensity of individual cells is proportional to their intracellular β-glucosidase activity.

-

Important Considerations for Live-Cell Assays:

-

Substrate Permeability: FDG has limited permeability across the membranes of some viable cells.[10] For certain cell types, more lipophilic derivatives like 5-dodecanoylaminofluorescein di-β-D-galactopyranoside (C12-FDG), though originally designed for β-galactosidase, may offer improved cell loading.[10][11] However, for other cell types, FDG remains a viable option.[11]

-

Fluorescein Leakage: The fluorescent product, fluorescein, can leak out of viable cells over time, potentially leading to an underestimation of enzyme activity.[3] Therefore, it is crucial to perform the analysis promptly after incubation.

-

Background Fluorescence: The purity of the FDG substrate is critical to minimize background fluorescence.[3]

Data Analysis and Interpretation

In Vitro Assays

For in vitro assays, the raw fluorescence data should be corrected by subtracting the blank values. The specific activity of β-glucosidase is typically expressed as units of enzyme per milligram of total protein. One unit is often defined as the amount of enzyme that hydrolyzes a certain amount of substrate per unit of time under specified conditions.[12]

Calculation of Specific Activity:

Specific Activity (units/mg) = (ΔRFU / time) / (slope of standard curve x mg of protein)

Where:

-

ΔRFU is the change in relative fluorescence units.

-

time is the incubation time.

-

The slope of the standard curve is in RFU/mole of fluorescein.

Flow Cytometry

For flow cytometry data, the results are typically presented as histograms of fluorescence intensity. The geometric mean fluorescence intensity (gMFI) is often used to quantify the overall β-glucosidase activity of a cell population.

Applications in Research and Drug Development

The FDG-based β-glucosidase assay is a powerful tool with a wide range of applications:

-

Disease Diagnosis: As previously mentioned, it is a key method for the diagnosis of Gaucher disease by measuring acid β-glucosidase activity in patient samples.[3][13]

-

Enzyme Kinetics: The assay can be used to determine kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) for β-glucosidases.[14][15]

-

Inhibitor Screening: It is an excellent high-throughput screening method to identify and characterize potential inhibitors of β-glucosidase, which is crucial for drug development.[16][17]

-

Reporter Gene Assays: Although less common than for β-galactosidase, the gene for β-glucosidase can be used as a reporter gene, and its expression can be quantified using FDG.[3]

Troubleshooting and Methodological Considerations

| Problem | Potential Cause | Solution |

| High Background Fluorescence | Impure FDG substrate. | Use high-purity, low-fluorescence FDG.[3] |

| Autohydrolysis of FDG. | Prepare fresh FDG working solutions and keep them on ice. | |

| Low Signal | Low enzyme activity in the sample. | Increase the amount of lysate or the incubation time. |

| Suboptimal assay conditions (pH, temperature). | Optimize the assay buffer pH and incubation temperature for the specific enzyme. | |

| Inhibitors present in the sample. | Dialyze the sample to remove potential inhibitors. | |

| Signal Saturation | Enzyme concentration is too high. | Dilute the cell lysate. |

| Incubation time is too long. | Perform a time-course experiment to determine the linear range of the reaction. |

Conclusion

Fluorescein di-β-D-glucopyranoside is a highly sensitive and versatile substrate for the measurement of β-glucosidase activity. Its application spans from basic research in enzymology to clinical diagnostics and drug discovery. A thorough understanding of the principles of the assay, careful optimization of experimental conditions, and appropriate data analysis are essential for obtaining reliable and meaningful results. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize FDG in their scientific endeavors.

References

- Poot, M., et al. (1994). Use of fluorescein-di-β-D-galactopyranoside (FDG) and C12-FDG as substrates for β-galactosidase detection by flow cytometry in animal, bacterial, and yeast cells. Applied and Environmental Microbiology, 60(12), 4177–4182.

- Li, B., et al. (2023).

- Cairns, J. R., & Esen, A. (2010). β-Glucosidases. Cellular and Molecular Life Sciences, 67(21), 3583–3601.

-

Interchim. (n.d.). Fluorescent β-GalactosidaseGalactosidase substrates. Retrieved from [Link]

- García-García, M., et al. (2022). Comparative Investigations on Different β-Glucosidase Surrogate Substrates. International Journal of Molecular Sciences, 23(4), 2154.

- Wang, L., et al. (2022). Recent Advances in β-Glucosidase Sequence and Structure Engineering: A Brief Review. International Journal of Molecular Sciences, 23(19), 11883.

-

Poot, M., et al. (1994). Use of fluorescein-di-beta-D-galactopyranoside (FDG) and C12-FDG as substrates for beta-galactosidase detection by flow cytometry in animal, bacterial, and yeast cells. PubMed. Retrieved from [Link]

- Sahoo, S., et al. (2013). A novel method for screening beta-glucosidase inhibitors. BMC Microbiology, 13, 53.

- Xie, L., et al. (2011). Kinetic Analysis of β-Galactosidase and β-Glucuronidase Tetramerization Coupled with Protein Translation. Biophysical Journal, 101(5), 1201–1209.

- Gatt, S., et al. (1993). An in situ study of beta-glucosidase activity in normal and gaucher fibroblasts with fluorogenic probes. Cell Biochemistry and Function, 11(2), 77–83.

- Ntziachristos, V., et al. (2009). Evaluation and clinically relevant applications of a fluorescent imaging analog to fluorodeoxyglucose positron emission tomography. Journal of Biomedical Optics, 14(6), 064007.

-

ResearchGate. (n.d.). Graph showing a kinetic analysis of the recombinant b-glucosidase (pNPG as the substrate). Retrieved from [Link]

-

Sahoo, S., et al. (2013). A novel method for screening beta-glucosidase inhibitors. ResearchGate. Retrieved from [Link]

- Peters, S. P., et al. (1976). beta-Glucosidase assays in the diagnosis of Gaucher's disease. Clinica Chimica Acta, 66(2), 233–239.

-

ResearchGate. (n.d.). In vivo assay to identify bacteria with β-glucosidase activity. Retrieved from [Link]

-

Liv Hospital. (n.d.). Fluorodeoxyglucose Positron Emission Tomography Guide. Retrieved from [Link]

-

Lab Unlimited. (n.d.). FDG β-Galactosidase Assay Kit. Retrieved from [Link]

-

ResearchGate. (n.d.). β-Glucosidase activity determination protocol? Retrieved from [Link]

-

Ntziachristos, V., et al. (2009). Evaluation and clinically relevant applications of a fluorescent imaging analog to fluorodeoxyglucose positron emission tomography. National Institutes of Health. Retrieved from [Link]

-

National Gaucher Foundation. (n.d.). Gaucher Disease Testing. Retrieved from [Link]

-

Assay Genie. (n.d.). Beta Galactosidase (β-Gal) Inhibitor Screening Kit (Fluorometric) (#BN01044). Retrieved from [Link]

- Březina, V., et al. (2017). An automated method to evaluate the enzyme kinetics of β-glucosidases. Protein Science, 26(2), 348–356.

-

Docpanel. (n.d.). Understanding Your FDG PET Scan. Retrieved from [Link]

-

LabMart Limited. (n.d.). Invitrogen™ Fluorescein Di-β-D-Glucopyranoside (FDGlu), 5mg. Retrieved from [Link]

- Grygorcewicz, B., et al. (2016). Flavonol-Based Fluorescent Indicator for Determination of β-Glucosidase Activity. Journal of Fluorescence, 26(4), 1337–1342.

-

ResearchGate. (n.d.). Photometric detection of β-glucosidase surrogate substrate hydrolysis... Retrieved from [Link]

- Singh, D., & Sharma, R. (2023). Fludeoxyglucose (18F). In StatPearls.

- Guo, L., et al. (2015). Characterization of β-glucosidase from Aspergillus terreus and its application in the hydrolysis of soybean isoflavones. Journal of the Science of Food and Agriculture, 95(11), 2246–2253.

-

Quest Diagnostics. (n.d.). Beta-Glucosidase, Leukocytes. Retrieved from [Link]

-

National Society of Genetic Counselors. (n.d.). Type 1 Gaucher Disease testing| Information for patients and families. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detecting Glycosidases—Section 10.2 | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. beta-Glucosidase assays in the diagnosis of Gaucher's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gaucherdisease.org [gaucherdisease.org]

- 6. Recent Advances in β-Glucosidase Sequence and Structure Engineering: A Brief Review | MDPI [mdpi.com]

- 7. Invitrogen Fluorescein Di- -D-Glucopyranoside (FDGlu) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.be]

- 8. Invitrogen™ Fluorescein Di-β-D-Glucopyranoside (FDGlu), 5mg | LabMart Limited [labmartgh.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Use of fluorescein-di-beta-D-galactopyranoside (FDG) and C12-FDG as substrates for beta-galactosidase detection by flow cytometry in animal, bacterial, and yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. sci-hub.sg [sci-hub.sg]

- 14. researchgate.net [researchgate.net]

- 15. An automated method to evaluate the enzyme kinetics of β-glucosidases [pubmed.ncbi.nlm.nih.gov]

- 16. A novel method for screening beta-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. assaygenie.com [assaygenie.com]

Methodological & Application

Application Notes and Protocols for Fluorescein-di-β-D-glucopyranoside (FDG) in Cell Viability Assays

Introduction: Unveiling Cell Viability with a Fluorogenic Switch

In the landscape of cellular analysis, the accurate determination of cell viability is a cornerstone of research, from fundamental cell biology to high-throughput drug discovery.[1] Among the diverse array of available methodologies, fluorometric assays offer distinct advantages in terms of sensitivity and simplicity.[2] This document provides a comprehensive guide to the application of Fluorescein-di-β-D-glucopyranoside (FDG), a highly sensitive fluorogenic substrate, for the quantitative assessment of cell viability.

The FDG cell viability assay is predicated on the enzymatic activity of intracellular β-glucosidase, an enzyme present in viable, metabolically active cells.[3] FDG, a non-fluorescent molecule, readily permeates the intact membranes of living cells. Once inside, endogenous β-glucosidases cleave the two glucose moieties from the fluorescein backbone. This two-step hydrolysis releases the highly fluorescent molecule, fluorescein, which can be detected with standard fluorescence instrumentation. The resulting fluorescence intensity is directly proportional to the number of viable cells in the sample.

Principle of the Assay: An Enzymatic Cascade Leading to Fluorescence

The FDG cell viability assay is a robust method that leverages the biochemical machinery of living cells. The core principle is a two-step enzymatic reaction that converts a non-fluorescent substrate into a detectable fluorescent product.

-

Cellular Uptake: The cell-permeant FDG molecule passively crosses the intact plasma membrane of viable cells.

-

Enzymatic Cleavage: Within the cytoplasm, intracellular β-glucosidases recognize and hydrolyze the β-glucosidic bonds of FDG. This enzymatic reaction occurs in two sequential steps, first yielding fluorescein monoglucoside (FMG), which is also non-fluorescent, and subsequently releasing the highly fluorescent fluorescein.

-

Fluorescence Detection: The liberated fluorescein accumulates within the viable cells and emits a strong green fluorescence upon excitation at approximately 490 nm, with an emission maximum around 514 nm.[3][4] Dead or dying cells, with compromised membrane integrity and diminished enzymatic activity, are unable to effectively convert FDG to fluorescein, thus exhibiting minimal fluorescence.

Mechanism of Action

Sources

- 1. Cell viability assays | Abcam [abcam.com]

- 2. What are the advantages of fluorometric assays of cell viability and cytotoxicity? | AAT Bioquest [aatbio.com]

- 3. accesscardiology.mhmedical.com [accesscardiology.mhmedical.com]

- 4. What is the principle of fluorometric cell viability assays? | AAT Bioquest [aatbio.com]

Illuminating the Microbial World: A Guide to Staining Bacteria with Fluorescein-Labeled β-Glucosidase

Introduction: A Targeted Approach to Bacterial Visualization

In the intricate landscape of microbiology and drug development, the ability to accurately visualize and identify bacteria is paramount. Traditional staining methods, while foundational, often lack the specificity required for targeted research. This application note details a specialized method for staining bacteria using β-glucosidase, an enzyme that targets specific glycosidic linkages in the bacterial cell wall, conjugated to a fluorescein reporter molecule. This technique offers a nuanced approach to bacterial identification, moving beyond broad morphological classification to a more functionally-targeted visualization.

The principle of this method hinges on the enzymatic interaction between β-glucosidase and its substrates within the bacterial cell envelope. β-glucosidases are hydrolytic enzymes that cleave β-glycosidic bonds in carbohydrates.[1] These enzymes are widespread in bacteria, playing crucial roles in nutrient acquisition and metabolism.[2] By labeling β-glucosidase with fluorescein isothiocyanate (FITC), a bright green fluorescent dye, we create a probe that specifically binds to accessible β-glucoside-containing structures on the bacterial surface. This direct enzymatic interaction allows for the fluorescent labeling of bacteria that possess these target molecules, providing a powerful tool for microbial detection and characterization.

This guide provides a comprehensive overview of the methodology, from the preparation of the fluorescein-labeled β-glucosidase probe to detailed protocols for staining various bacterial types and subsequent visualization using fluorescence microscopy.

The Science Behind the Stain: Mechanism of Action

The efficacy of this staining technique is rooted in the specific interaction between the enzyme and its substrate on the bacterial cell surface. The process can be broken down into two key stages:

-

Probe Preparation: β-glucosidase is covalently labeled with Fluorescein Isothiocyanate (FITC). The isothiocyanate group of FITC reacts with primary amine groups (e.g., lysine residues) on the surface of the enzyme, forming a stable thiourea bond. This results in a fluorescently tagged enzyme that retains its catalytic activity.

-

Bacterial Staining: The fluorescein-labeled β-glucosidase is incubated with the bacterial sample. The enzyme's active site recognizes and binds to β-glucoside residues present in the peptidoglycan or other cell wall components of certain bacteria. This binding event effectively "paints" the bacterial surface with fluorescent molecules.

The intensity of the fluorescent signal is dependent on several factors, including the density of accessible β-glucoside substrates on the bacterial cell wall, the concentration of the labeled enzyme, and the incubation conditions.

Experimental Protocols

This section provides detailed, step-by-step methodologies for preparing the fluorescein-labeled β-glucosidase probe and for staining bacterial samples.

Part 1: Preparation of Fluorescein-Labeled β-Glucosidase

This protocol is adapted from standard protein labeling procedures.

Materials:

-

β-Glucosidase (from a suitable source, e.g., almonds, Aspergillus niger)

-

Fluorescein Isothiocyanate (FITC)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

0.1 M Sodium Carbonate-Bicarbonate Buffer (pH 9.0)

-

Sephadex G-25 column

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Microcentrifuge tubes

-

Aluminum foil

Protocol:

-

Protein Preparation:

-

Dissolve β-glucosidase in 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0) to a final concentration of 2 mg/mL.

-

Ensure the buffer is free of any primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction. If necessary, dialyze the protein solution against the carbonate-bicarbonate buffer overnight at 4°C.

-

-

FITC Solution Preparation:

-

Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL. Vortex thoroughly to ensure complete dissolution.

-

Note: FITC is sensitive to light and moisture. Protect the solution from light by wrapping the tube in aluminum foil.

-

-

Conjugation Reaction:

-

Slowly add the FITC solution to the protein solution while gently stirring. A common starting point is to use a 10-20 fold molar excess of FITC to protein.

-

Wrap the reaction tube in aluminum foil to protect it from light.

-

Incubate the reaction for 2 hours at room temperature with gentle, continuous stirring.

-

-

Purification of the Labeled Enzyme:

-

Prepare a Sephadex G-25 column by equilibrating it with PBS (pH 7.4).

-

Apply the reaction mixture to the top of the column.

-

Elute the labeled protein with PBS. The first colored band to elute will be the fluorescein-labeled β-glucosidase. The free, unconjugated FITC will elute later.

-

Collect the fractions containing the labeled protein.

-

-

Characterization and Storage:

-

Determine the protein concentration and the degree of labeling by measuring the absorbance at 280 nm and 495 nm.

-

Store the purified, labeled enzyme at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.

-

Part 2: Staining Bacteria with Fluorescein-Labeled β-Glucosidase

This protocol provides a general framework for staining bacteria. Optimization of incubation times and probe concentration may be necessary for different bacterial species.

Materials:

-

Bacterial culture (Gram-positive, Gram-negative, or spores)

-

Fluorescein-labeled β-glucosidase (prepared in Part 1)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Microscope slides and coverslips

-

Fluorescence microscope with a suitable filter set for FITC (Excitation ~495 nm, Emission ~519 nm)

General Staining Protocol:

-

Bacterial Sample Preparation:

-

Harvest bacteria from a liquid culture by centrifugation or from a solid medium by gentle scraping.

-

Wash the bacterial pellet twice with PBS to remove any residual media components.

-

Resuspend the bacteria in PBS to a suitable density (e.g., an optical density at 600 nm (OD600) of 0.5).[3]

-

-

Staining:

-

Washing:

-

Centrifuge the stained bacterial suspension to pellet the cells.

-

Carefully remove the supernatant containing the unbound probe.

-

Wash the bacterial pellet twice with PBS to minimize background fluorescence.

-

-

Visualization:

-

Resuspend the final bacterial pellet in a small volume of PBS.

-

Place a drop of the stained bacterial suspension onto a clean microscope slide and cover with a coverslip.

-

Observe the stained bacteria using a fluorescence microscope equipped with a FITC filter set.

-

Special Considerations for Different Bacterial Types:

-

Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria can sometimes hinder the access of the labeled enzyme to the peptidoglycan layer. For enhanced staining, a pre-treatment step may be beneficial. One approach is a brief incubation with a membrane-permeabilizing agent like a low concentration of EDTA or a mild detergent.

-

Bacterial Spores: The thick, protective coat of bacterial spores can prevent the entry of the staining reagent. A pre-treatment step to increase the permeability of the spore coat is often necessary. This can involve a brief heat treatment or incubation with a reducing agent like dithiothreitol (DTT) to break disulfide bonds in the spore coat proteins. A method involving performic acid and lysozyme has also been described to initiate "germination-like" changes, making the spores more permeable to stains.[5]

Data Analysis and Interpretation

Expected Results:

-

Positive Staining: Bacteria with accessible β-glucoside residues on their surface will exhibit bright green fluorescence. The staining pattern is typically localized to the cell periphery.

-

Negative Staining: Bacteria lacking accessible β-glucoside substrates or those with impermeable cell walls will show little to no fluorescence.

-

Background: A low level of background fluorescence is expected. Excessive background may indicate insufficient washing or non-specific binding of the probe.

Quantitative Analysis:

The intensity of the fluorescent signal can be quantified using image analysis software. This can provide a semi-quantitative measure of the abundance of β-glucoside substrates on the bacterial surface.

| Parameter | Description | Typical Values/Observations |

| Excitation Wavelength | The wavelength of light used to excite the fluorescein dye. | ~495 nm |

| Emission Wavelength | The wavelength of light emitted by the excited fluorescein dye. | ~519 nm |

| Probe Concentration | The final concentration of the fluorescein-labeled β-glucosidase used for staining. | 10-50 µg/mL (optimization required) |

| Incubation Time | The duration of the staining reaction. | 30-60 minutes at room temperature |

| Staining Pattern | The localization of the fluorescent signal on the bacterial cell. | Typically peripheral (cell surface) |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or weak fluorescent signal | 1. Inefficient labeling of the β-glucosidase. 2. Low concentration of the labeled probe. 3. Insufficient incubation time. 4. Absence of accessible β-glucoside substrates on the bacterial surface. 5. Impermeable bacterial cell wall or spore coat. | 1. Verify the degree of labeling of the enzyme. 2. Increase the concentration of the labeled probe. 3. Increase the incubation time. 4. Use a positive control bacterium known to have β-glucosidase substrates. 5. Implement pre-treatment steps for Gram-negative bacteria or spores. |

| High background fluorescence | 1. Insufficient washing after staining. 2. Non-specific binding of the labeled probe. 3. High concentration of the labeled probe. | 1. Increase the number and duration of washing steps. 2. Include a blocking agent (e.g., Bovine Serum Albumin) during the staining step. 3. Decrease the concentration of the labeled probe. |

| Uneven or patchy staining | 1. Aggregation of the labeled enzyme. 2. Incomplete resuspension of the bacterial pellet. | 1. Centrifuge the labeled enzyme solution before use to remove aggregates. 2. Ensure the bacterial pellet is thoroughly and gently resuspended at each step. |

Applications in Research and Development

The use of fluorescein-labeled β-glucosidase for bacterial staining opens up several avenues for research and drug development:

-

Microbial Ecology: Differentiating bacterial populations in mixed communities based on the presence of specific cell wall components.

-

Biofilm Research: Visualizing the distribution of specific bacterial species within complex biofilm structures.

-

Drug Discovery: Screening for compounds that inhibit the binding of β-glucosidase to the bacterial cell wall, which could represent a novel antibacterial strategy.

-

Diagnostic Development: Exploring the potential of this method for the rapid identification of pathogenic bacteria.

Conclusion

Staining bacteria with fluorescein-labeled β-glucosidase provides a specific and targeted method for microbial visualization. By leveraging the enzymatic affinity of β-glucosidase for its substrates in the bacterial cell wall, this technique offers a functional dimension to bacterial staining that complements traditional morphological methods. The protocols and guidelines presented in this application note provide a solid foundation for researchers to implement and adapt this powerful technique for their specific research needs.

References

- Bao, Y., et al. (2021). A peptide-based aggregation-induced emission (AIE) luminogen for the selective detection of LPS and the photodynamic killing effect on Gram-negative bacteria. Frontiers in Chemistry, 9, 705.

- Fuller, D. E., et al. (2000). Development of a Vital Fluorescent Staining Method for Monitoring Bacterial Transport in Subsurface Environments. Applied and Environmental Microbiology, 66(10), 4487–4496.

- Kang, M., et al. (2021). Strategies of Detecting Bacteria Using Fluorescence-Based Dyes. Frontiers in Chemistry, 9, 786.

- Kvach, J. T., & Veras, J. R. (1982). A fluorescent staining procedure for determining the viability of mycobacterial cells. International Journal of Leprosy and Other Mycobacterial Diseases, 50(2), 183–192.

- Kwon, N., et al. (2019). AIE-Based Theranostic Probe for Gram-Positive Bacteria. Advanced Therapeutics, 2(7), 1900036.

- Lee, M. H., et al. (2021). A simple and efficient fluorescent labeling method in Staphylococcus aureus for real-time tracking of invasive bacteria. Frontiers in Microbiology, 13, 1088319.

- Lu, H., et al. (2021). Gram-positive bacteria selective aggregation-induced emission (AIE)-based fluorescent probes. Dyes and Pigments, 184, 108846.

- Narayan, R., et al. (2016). Bacterial β-Glucosidase Reveals the Structural and Functional Basis of Genetic Defects in Human Glucocerebrosidase 2 (GBA2). ACS Chemical Biology, 11(6), 1641–1649.

- Sharma, D. K., & Prasad, D. N. (1992). Rapid identification of viable bacterial spores using a fluorescence method. Biotechnic & Histochemistry, 67(1), 27–29.

- Shrishrimal, P., et al. (2023). Community Composition and Diversity of β-Glucosidase Genes in Soils by Amplicon Sequence Variant Analysis. Microorganisms, 11(5), 1184.

- Sokolovska, A., et al. (2013). Activation of Caspase-1 by the NLRP3 Inflammasome in Response to Bacterial Infection. The Journal of Immunology, 191(11), 5645–5655.

-

Staining of a Gram-Negative Bacterium - Multi-Lingual Captions. (2010, December 23). YouTube. Retrieved from [Link]

- Witt, E., Frank, R., & Hengstenberg, W. (1993). 6-Phospho-beta-galactosidases of gram-positive and 6-phospho-beta-glucosidase B of gram-negative bacteria: comparison of structure and function by kinetic and immunological methods and mutagenesis of the lacG gene of Staphylococcus aureus. Protein Engineering, 6(8), 913–920.

- Yokoyama, K., et al. (2002). Distribution of β-glucosidase and β-glucuronidase activity and of β-glucuronidase gene gus in human colonic bacteria. FEMS Microbiology Ecology, 40(2), 165–172.

- Yoon, J., et al. (2019). A ratiometric fluorescent probe for the detection of nitroreductase in bacteria.

- Zeder, M., et al. (2020). Optimization of fluorescent labeling for the discrimination of Gram-positive and Gram-negative bacteria. Frontiers in Microbiology, 11, 1898.

- American Society for Microbiology. (2007). Endospore Stain Protocol.

- Biotium. (2022, August 18). Troubleshooting Tips for Fluorescence Staining.

- Biotium. BactoSpore™ Bacterial Stains.

- Creative Bioarray. Troubleshooting in Fluorescent Staining.

- Dojindo Molecular Technologies, Inc. Bacteria Staining.

- Interchim. Bacteria Staining.

- ResearchGate.

- ResearchGate.

- ResearchGate. (2013, September 10). Non-specific fluorescent stain for bacteria?

- Semantic Scholar. Fluorescent Staining Method for Bacterial Endospores.

- The Ultimate Guide to Troubleshooting Microplate Assays. (2024, October 2). Bitesize Bio.

- Zhang, Y., et al. (2015). (PDF) Characterization of bacterial spore germination using phase-contrast and fluorescence microscopy, Raman spectroscopy and optical tweezers.

- Differential staining of bacteria using fluorescence. (2005).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | A simple and efficient fluorescent labeling method in Staphylococcus aureus for real-time tracking of invasive bacteria [frontiersin.org]

- 5. Rapid identification of viable bacterial spores using a fluorescence method - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Reducing Background Fluorescence in Cell-Based Assays

Welcome to the Technical Support Center for reducing background fluorescence in your cell-based assays. High background fluorescence is a common hurdle that can mask your true signal, reduce assay sensitivity, and lead to misinterpretation of data. This guide is designed to provide you, the researcher, with a deep understanding of the sources of background fluorescence and to offer practical, field-proven troubleshooting strategies to help you achieve clear, reliable, and publication-quality results.

FAQs: Quick Answers to Common Problems

Here are some frequently asked questions to quickly diagnose and address sources of high background in your cell-based assays.

-

Q: My background is high across the entire plate, even in wells without cells. What's the likely cause?

-

Q: I only see high background in the wells with cells, even in my negative controls. What should I investigate?

-

Q: My signal-to-noise ratio is poor. How can I improve it?

-

Q: I'm seeing non-specific staining in my immunofluorescence assay. What are the common causes?

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, cause-and-effect analysis of the common sources of background fluorescence and step-by-step guidance on how to mitigate them.

Issue 1: High Background from Assay Media and Supplements

Many standard cell culture media contain components that are inherently fluorescent.[9] This extrinsic fluorescence can significantly elevate the baseline signal and reduce the dynamic range of your assay.

Why it happens:

-

Phenol Red: This common pH indicator has a broad excitation and emission spectrum, particularly when excited with light in the blue-green range (around 440 nm), which can interfere with fluorophores like GFP and CFP.[2][10][11]

-

Riboflavin (Vitamin B2): Riboflavin is a natural fluorophore present in many media formulations and contributes to autofluorescence.[2]

-

Fetal Bovine Serum (FBS): Serum is a complex mixture of proteins, amino acids (like tryptophan), and other molecules with aromatic side chains that can fluoresce.[1] The higher the serum concentration, the greater the potential for background fluorescence.[1][12]

Troubleshooting Steps:

-

Switch to a Phenol Red-Free Medium: This is one of the simplest and most effective changes you can make.[2] Most common media formulations are available in a phenol red-free version.

-

Use a Low-Fluorescence Medium: For highly sensitive assays, consider using specialized media designed for fluorescence applications, such as FluoroBrite™ DMEM. These formulations are optimized to reduce background fluorescence.[1]

-

Reduce Serum Concentration: Titrate your serum concentration to the minimum level required to maintain cell health for the duration of your experiment.[1][12]

-

Wash Cells Before Imaging: If your assay endpoint allows, wash the cells with a non-fluorescent buffer like Phosphate-Buffered Saline (PBS) immediately before reading the plate. This will remove the fluorescent media components.[1][9]

Issue 2: Autofluorescence from Cellular Components

Cells themselves contain endogenous molecules that fluoresce, creating a natural background signal known as autofluorescence. This is particularly problematic when trying to detect weak signals.

Why it happens:

-

Metabolic Co-factors: Molecules like NADH and flavins, which are essential for cellular metabolism, are intrinsically fluorescent.[4][12]

-

Structural Proteins: Proteins such as collagen and elastin can contribute to autofluorescence.[4]

-

Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in aging cells and have a broad emission spectrum.[13]

-

Dead Cells: Dead cells tend to be more autofluorescent than healthy cells and can non-specifically bind antibodies, leading to false positives.[4][12]

Troubleshooting Steps:

-

Choose Red-Shifted Fluorophores: Cellular autofluorescence is most prominent in the blue and green regions of the spectrum.[1] Whenever possible, select fluorophores that excite and emit in the red or far-red wavelengths (e.g., those with emission >600 nm) to minimize spectral overlap with autofluorescence.[1][14]

-

Remove Dead Cells: For suspension cells, use a dead cell removal technique like low-speed centrifugation or a Ficoll gradient. For all cell types, consider using a viability dye to gate out dead cells during analysis.[4][12]

-

Use a Quenching Agent: For fixed cells, chemical quenching agents can be used to reduce autofluorescence.

-

Trypan Blue: This dye can be used to quench autofluorescence in fixed and permeabilized cells.[5]

-

Sudan Black B or Eriochrome Black T: These reagents are effective at reducing lipofuscin- and formalin-induced autofluorescence.[14]

-

Commercial Quenching Reagents: Several commercial kits, such as TrueVIEW®, are available and have been shown to reduce autofluorescence from multiple sources.[14][15]

-

Issue 3: Fixation-Induced Autofluorescence

The method used to fix cells can significantly impact the level of background fluorescence.

Why it happens:

-

Aldehyde Fixatives: Glutaraldehyde and formaldehyde react with amine groups in proteins to form Schiff bases, which are fluorescent.[4][14] Glutaraldehyde is a stronger cross-linker and tends to induce more autofluorescence than formaldehyde.[14]

Troubleshooting Steps:

-

Optimize Fixation Time: Use the shortest fixation time that still preserves the cellular morphology and antigenicity.[14]

-

Choose an Alternative Fixative: Consider using an organic solvent like ice-cold methanol or ethanol for fixation, as these generally induce less autofluorescence than aldehyde-based fixatives.[4][14]

-

Use a Quenching Agent after Fixation: If you must use an aldehyde fixative, you can treat the cells with a quenching agent to reduce the resulting autofluorescence.

Issue 4: High Background from Plasticware

The microplates used for cell-based assays can also be a source of background fluorescence.

Why it happens:

-

Material Composition: Standard clear polystyrene plates can have significant autofluorescence, especially at shorter wavelengths.

-

Well Color: The color of the microplate wells can influence background and well-to-well crosstalk.[16]

Troubleshooting Steps:

-

Use Black-Walled Microplates: For fluorescence assays, black plates are recommended as they reduce background fluorescence and minimize crosstalk between wells.[16][17]

-

Choose Clear-Bottom Plates for Imaging: For microscopy-based assays, use black-walled plates with clear bottoms to allow for imaging while still minimizing background.[17]

-

Consider Glass-Bottom Plates: For the highest sensitivity applications, glass-bottom plates generally have lower autofluorescence than plastic-bottom plates.[17][18]

Data and Protocols

Table 1: Comparison of Microplate Materials for Fluorescence Assays

| Microplate Type | Primary Material | Relative Autofluorescence | Recommended For |

| Standard Clear | Polystyrene | High | Absorbance assays |

| Black-Walled, Clear Bottom | Polystyrene | Low to Medium | Most fluorescence plate reader and imaging assays |

| Black-Walled, Glass Bottom | Glass/Polystyrene | Very Low | High-content screening, confocal microscopy, and sensitive fluorescence assays |

Protocol: Sodium Borohydride Treatment for Reducing Aldehyde-Induced Autofluorescence

This protocol is for treating cells that have been fixed with formaldehyde or glutaraldehyde.

Materials:

-

Sodium borohydride (NaBH₄)

-

Phosphate-Buffered Saline (PBS)

-

Fixed cells in a microplate or on coverslips

Procedure:

-

Prepare a fresh 0.1% sodium borohydride solution: Dissolve 1 mg of NaBH₄ in 1 mL of PBS. Prepare this solution immediately before use as it is not stable.

-

Wash the fixed cells: After the fixation step, wash the cells twice with PBS to remove any residual fixative.

-

Incubate with sodium borohydride: Add the freshly prepared 0.1% NaBH₄ solution to the cells and incubate for 15-30 minutes at room temperature.

-

Wash thoroughly: Aspirate the sodium borohydride solution and wash the cells three times with PBS.

-

Proceed with your staining protocol: The cells are now ready for permeabilization (if required) and antibody staining.

Note: The optimal concentration of sodium borohydride and incubation time may need to be determined empirically for your specific cell type and fixation conditions.

Visualizing the Problem: A Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting high background fluorescence in your cell-based assays.

Caption: A workflow for troubleshooting high background fluorescence.

Final Recommendations

A systematic approach is key to resolving issues with background fluorescence. Always include the proper controls in your experiments, as they are essential for diagnosing the source of the problem. By understanding the underlying causes of background fluorescence and implementing the targeted troubleshooting strategies outlined in this guide, you can significantly improve the quality and reliability of your cell-based assay data.

References

-

How to reduce autofluorescence in cell-based assays | BMG LABTECH.

-

Background Fluorescence - FAQ - ibidi.

-

Reducing Cellular Autofluorescence in Flow Cytometry: An In Situ Method - University of Virginia School of Medicine.

-

Tips to Minimize Autofluorescence - FluoroFinder.

-

How to reduce autofluorescence | Proteintech Group.

-

Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? | Sino Biological.

-

Absorption [Phenol Red] - AAT Bioquest.

-

HOW TO REDUCE BACKGROUND AUTOFLUORESCENCE AND IMPROVE CONFOCAL MICROSCOPY IMAGES.

-

Tech Tip: Battling Tissue Autofluorescence - Biotium.

-

Background in Fluorescence Imaging | Thermo Fisher Scientific - NG.

-

Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC - PubMed Central.

-

Fluorescence Live Cell Imaging - PMC - PubMed Central - NIH.

-

(a) Fluorescence excitation and emission spectra of purified pHRed in... - ResearchGate.

-

Immunofluorescence (IF) Troubleshooting Guide - Cell Signaling Technology.

-

Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual - NCBI.

-

How to reduce noise on your microscopical images | by Anna Kotova | Medium.

-

How to optimize your cell-based assays: Overcoming common challenges - Select Science.

-

High Content Screening & Imaging Instruments | Revvity.

-

Troubleshooting about Immunofluorescence experiment - ResearchGate.

-

Newsletter: Background Fluorescence - FluoroFinder.

-

Phenol Red - Absorption Spectrum - PhotochemCAD.

-

Signal-to-Noise Considerations - Evident Scientific.

-

Fluorescence detection in living cells and ways to improve your image - Cell Culture Dish.

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.

-

Cell based assays – Assay Development and Validation | Skanda Life Sciences.

-

Troubleshooting Immunofluorescence - Hycult Biotech.

-

Preparing for Live-Cell Imaging | Thermo Fisher Scientific - US.

-

A Low-Cost, High-Performance System for Fluorescence Lateral Flow Assays - PMC - NIH.

-

Wavelet-based background and noise subtraction for fluorescence microscopy images - PMC - PubMed Central.

-

5 Effective Tips to Reduce Autofluorescence in Flow Cytometry | Boster Bio.

-

High Content Screening Systems - Biocompare.

-

Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images - Keyence.

-

Tips for Establishing Successful Cell-Based Assays: Part 1 | Multispan, Inc.

-

High background in immunohistochemistry - Abcam.

-

Considerations for Successful Cell-Based Assays I: Choosing Your Cells - Promega Connections.

-

High-throughput screening/ High-content screening | Hamamatsu Photonics.

-

Cellular Fluorescence Imaging with Millicell® Cell Culture Inserts - Sigma-Aldrich.

Sources

- 1. bmglabtech.com [bmglabtech.com]

- 2. ibidi.com [ibidi.com]

- 3. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]

- 5. med.virginia.edu [med.virginia.edu]

- 6. sinobiological.com [sinobiological.com]

- 7. researchgate.net [researchgate.net]

- 8. Newsletter: Background Fluorescence - FluoroFinder [fluorofinder.com]

- 9. cellculturedish.com [cellculturedish.com]

- 10. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. bosterbio.com [bosterbio.com]

- 13. biotium.com [biotium.com]

- 14. How to reduce autofluorescence | Proteintech Group [ptglab.com]

- 15. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. selectscience.net [selectscience.net]

- 18. microscopyfocus.com [microscopyfocus.com]

Enzyme inhibition in Fluorescein-beta-d-glucopyranoside assays

<-3a--22_br-22_> ## Technical Support Center: Enzyme Inhibition in Fluorescein-β-D-glucopyranoside (FDG) Assays

Welcome to the technical support center for Fluorescein-β-D-glucopyranoside (FDG) assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of enzyme inhibition studies using this sensitive fluorescent substrate. Here, we will dissect common experimental challenges, provide in-depth troubleshooting strategies, and offer validated protocols to ensure the integrity and reproducibility of your results.

I. Understanding the FDG Assay: A Primer

The FDG assay is a highly sensitive method for detecting β-glucosidase activity. The substrate, Fluorescein-β-D-glucopyranoside, is a non-fluorescent molecule that, upon enzymatic cleavage by β-glucosidase, releases fluorescein, a highly fluorescent compound. The rate of fluorescein production is directly proportional to the enzyme's activity. This assay is widely used in various applications, including the screening of potential enzyme inhibitors.[1][2]

II. Troubleshooting Guide: Navigating Common Pitfalls

This section addresses specific issues you might encounter during your FDG assays, providing potential causes and actionable solutions.

1. Issue: High Background Fluorescence

You observe a high fluorescence signal in your negative control wells (no enzyme or no substrate) or before the addition of the enzyme.

| Potential Cause | Explanation | Troubleshooting Steps |

| FDG Substrate Contamination | The FDG reagent may contain free fluorescein as an impurity, leading to a high initial background signal. The purity of FDG is critical for low background fluorescence.[1] | 1. Source a high-purity FDG substrate: Ensure your supplier provides a certificate of analysis with low fluorescein contamination (ideally <50 ppm).[1] 2. Run a substrate-only control: Always include a well with only the assay buffer and FDG to measure the intrinsic background fluorescence of the substrate. Subtract this value from all other readings.[2] |

| Autofluorescence of Test Compounds | Many small molecules inherently fluoresce, especially in the same spectral range as fluorescein.[3][4][5][6] This can be mistaken for enzyme activity or a lack of inhibition. | 1. Pre-screen your compound library: Before the main experiment, measure the fluorescence of each test compound in the assay buffer without the enzyme or FDG.[7] 2. Use a different fluorophore: If a significant portion of your library interferes, consider an assay with a fluorophore that has a different excitation/emission spectrum. |

| Assay Buffer Components | Components of your buffer, such as some biological detergents or reducing agents, might exhibit fluorescence. | 1. Test individual buffer components: Measure the fluorescence of each component of your assay buffer individually. 2. Use high-purity reagents: Ensure all buffer components are of the highest possible purity to minimize fluorescent contaminants. |

2. Issue: Apparent Enzyme Inhibition (False Positives)

Your results indicate that a test compound is inhibiting the enzyme, but this may be an artifact of the assay. False positives are a significant challenge in high-throughput screening (HTS).[8][9][10]

| Potential Cause | Explanation | Troubleshooting Steps |

| Inner Filter Effect (IFE) | The test compound absorbs light at the excitation or emission wavelength of fluorescein, leading to a decrease in the measured fluorescence signal that mimics inhibition.[4][11][12][13][14][15] This is a common source of interference in fluorescence assays. | 1. Measure the absorbance spectrum of your compound: Scan the absorbance of your compound across the excitation and emission wavelengths of fluorescein (approx. 490 nm and 520 nm, respectively). 2. Perform a control experiment: In a cell-free system, add your compound to a known concentration of fluorescein and measure the fluorescence. A decrease in signal indicates an inner filter effect. 3. Mathematical Correction: If IFE is confirmed, you may be able to apply a mathematical correction to your data, although this can be complex.[12][13] |

| Compound Aggregation | At higher concentrations, some compounds can form aggregates that sequester the enzyme or substrate, leading to a non-specific decrease in activity. | 1. Include a non-ionic detergent: Adding a small amount of a non-ionic detergent like Triton X-100 or Tween-20 to the assay buffer can often prevent compound aggregation.[16] 2. Vary enzyme concentration: True inhibitors should show inhibition that is independent of the enzyme concentration, whereas aggregators may show a dependence. |

| Inhibition of the Reporter Enzyme | In coupled enzyme assays, the test compound might inhibit the reporter enzyme rather than the primary target. While the FDG assay is a direct assay, this is a crucial consideration in other assay formats. | Not directly applicable to a standard FDG assay, but a critical point for more complex, coupled assay systems. |

| Metal Contamination | Inorganic impurities, such as zinc, in compound libraries can cause false-positive signals.[9][17] | 1. Use a chelating agent: In a secondary screen, include a chelating agent like EDTA to see if the apparent inhibition is reversed.[9] |

3. Issue: No or Low Enzyme Activity

You are not observing the expected increase in fluorescence over time.

| Potential Cause | Explanation | Troubleshooting Steps |

| Incorrect Assay Conditions | The pH, temperature, or ionic strength of the assay buffer may not be optimal for your specific β-glucosidase. | 1. Consult the enzyme's technical data sheet: Ensure your assay conditions match the supplier's recommendations. 2. Perform a pH and temperature optimization: Test a range of pH values and temperatures to find the optimal conditions for your enzyme. |

| Enzyme Inactivation | The enzyme may have lost activity due to improper storage or handling. | 1. Aliquot your enzyme: To avoid repeated freeze-thaw cycles, store your enzyme in single-use aliquots at the recommended temperature. 2. Run a positive control: Always include a known inhibitor or a condition that should yield maximum activity to verify that the enzyme is active. |

| Substrate Degradation | The FDG substrate can be sensitive to light and pH. | 1. Protect from light: Store the FDG solution protected from light.[2] 2. Prepare fresh working solutions: Prepare the FDG working solution fresh for each experiment.[18] |

III. Frequently Asked Questions (FAQs)

Q1: How do I differentiate between a true inhibitor and a compound causing assay interference?

This is a critical aspect of drug discovery.[8] A multi-step validation process is essential:

-

Orthogonal Assays: Test your "hit" compounds in a different assay format that uses a distinct detection method (e.g., a colorimetric assay using a substrate like p-nitrophenyl-β-D-glucopyranoside).[8][16] True inhibitors should show activity in multiple assay formats.

-

Counter-screens: Perform the control experiments detailed in the troubleshooting guide to rule out autofluorescence and the inner filter effect.

-

Mechanism of Action Studies: For promising candidates, conduct kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).[19]

Q2: What is the optimal concentration of FDG to use in my assay?

The optimal FDG concentration depends on the Michaelis-Menten constant (Km) of your specific β-glucosidase for this substrate. For inhibitor screening, it is generally recommended to use an FDG concentration at or below the Km. This ensures that the assay is sensitive to competitive inhibitors.

Q3: Can I use the FDG assay for kinetic studies?

Yes, the continuous nature of the FDG assay makes it suitable for kinetic studies.[3] You can monitor the fluorescence increase over time to determine the initial reaction velocity (V₀) at different substrate and inhibitor concentrations. This data can then be used to calculate key kinetic parameters like Km, Vmax, and the inhibition constant (Ki).

IV. Experimental Protocols

Protocol 1: Standard FDG Assay for β-Glucosidase Activity

This protocol provides a general framework. You may need to optimize concentrations and incubation times for your specific enzyme and experimental setup.

-

Prepare Assay Buffer: A common buffer is 50 mM sodium phosphate, pH 7.0.

-

Prepare FDG Stock Solution: Dissolve FDG in a small amount of DMSO and then dilute with assay buffer to a final stock concentration of 10 mM. Store protected from light.

-

Prepare Enzyme Solution: Dilute your β-glucosidase in cold assay buffer to the desired working concentration.

-

Set up the Assay Plate:

-

Blank (No Enzyme): 50 µL of assay buffer.

-

Positive Control (Max Activity): 50 µL of enzyme solution.

-

Test Wells: 50 µL of enzyme solution.

-

-

Add Test Compounds: Add your test compounds (e.g., 1 µL of a 100x stock) to the test wells. Add the equivalent volume of vehicle (e.g., DMSO) to the blank and positive control wells.

-

Pre-incubation: Incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes to allow the compounds to interact with the enzyme.

-

Initiate the Reaction: Add 50 µL of a 2x FDG working solution (prepared by diluting the stock in assay buffer) to all wells.

-

Measure Fluorescence: Immediately begin measuring the fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[2] Take readings every 1-2 minutes for 30-60 minutes.

-

Data Analysis: Calculate the rate of fluorescence increase (slope of the linear portion of the curve) for each well. Normalize the data to the positive control.

Protocol 2: Counter-screen for Autofluorescence and Inner Filter Effect

-

Autofluorescence Plate:

-

Add 50 µL of assay buffer to each well.

-

Add your test compounds as in the main assay.

-

Add 50 µL of assay buffer (instead of FDG).

-

Measure fluorescence at the same wavelengths. Any signal above the buffer-only control is due to compound autofluorescence.

-

-

Inner Filter Effect Plate:

-

Prepare a solution of fluorescein in assay buffer at a concentration that gives a mid-range signal on your plate reader.

-

Add 50 µL of this fluorescein solution to each well.

-

Add your test compounds.

-

Measure fluorescence. A decrease in signal compared to the fluorescein-only control indicates an inner filter effect.

-

V. Visualizing Key Concepts

FDG Assay Workflow

Caption: A simplified workflow of a typical Fluorescein-β-D-glucopyranoside (FDG) assay.

Troubleshooting Decision Tree for Apparent Inhibition

Caption: A decision tree to diagnose common causes of false positives in FDG inhibition assays.

VI. References

-

MDPI. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Retrieved from [Link]

-

BioIVT. (n.d.). Enzyme Inhibition Studies. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance - Assay Guidance Manual. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis. Retrieved from [Link]

-

Horiba. (2024, March 26). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). β-Glucosidases. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, April 1). Fluorescent parallel electrophoresis assay of enzyme inhibition. Retrieved from [Link]

-

Lab Unlimited. (n.d.). FDG β-Galactosidase Assay Kit. Retrieved from [Link]

-

SLAS Discovery. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]

-

MDPI. (n.d.). β-Glucosidase: Progress from Basic Mechanism to Frontier Application. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. Retrieved from [Link]

-

ResearchGate. (2013, April 22). β-Glucosidase activity determination protocol? Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, May 3). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Retrieved from [Link]

-

Proteopedia. (2024, May 30). β-glucosidase. Retrieved from [Link]

-

ResearchGate. (n.d.). Evaluation of Fluorescent Compound Interference in 4 Fluorescence Polarization Assays: 2 Kinases, 1 Protease, and 1 Phosphatase. Retrieved from [Link]

-

Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]

-

ACS Publications. (2020, May 20). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Retrieved from [Link]

-

ACS Publications. (2022, May 2). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus. Retrieved from [Link]

-

ResearchGate. (n.d.). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Retrieved from [Link]

-

M-CSA. (n.d.). Beta-glucosidase (GH1). Retrieved from [Link]

-